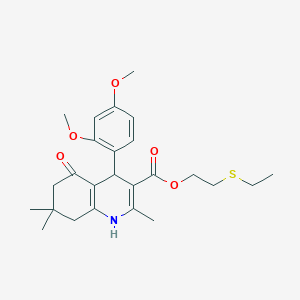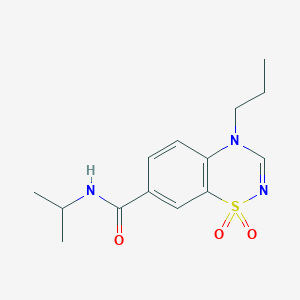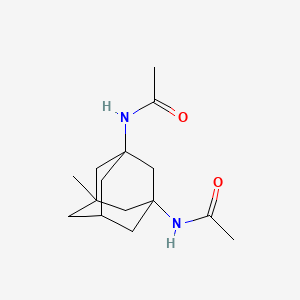
N-(9H-fluoren-2-yl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It features a fluorene moiety attached to a benzamide structure, with a propoxy group at the para position of the benzamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-3-propoxybenzamide typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Amidation Reaction: The functionalized fluorene derivative is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(9H-fluoren-2-yl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the fluorene moiety, to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Various substitution reactions can occur at the benzamide ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(9H-fluoren-2-yl)-3-propoxybenzamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs with specific therapeutic targets.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-2-yl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the benzamide group can form hydrogen bonds with amino acid side chains.
Comparaison Avec Des Composés Similaires
N-(9H-fluoren-2-yl)benzamide: Lacks the propoxy group, resulting in different chemical and physical properties.
N-(9H-fluoren-2-yl)-3-methoxybenzamide: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.
N-(9H-fluoren-2-yl)-3-ethoxybenzamide: Features an ethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness: N-(9H-fluoren-2-yl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-12-26-20-8-5-7-17(15-20)23(25)24-19-10-11-22-18(14-19)13-16-6-3-4-9-21(16)22/h3-11,14-15H,2,12-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDFDRDFTWGQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5052991.png)

![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)


![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5053046.png)
![(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one](/img/structure/B5053054.png)


